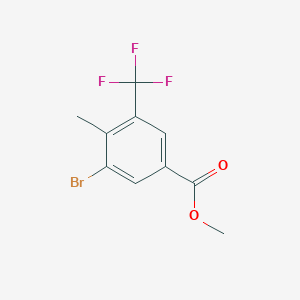

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Description

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a bromo group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring.

This compound belongs to a class of halogenated aromatic esters, which are widely used in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents (e.g., Br, CF₃) that enhance stability and modulate reactivity. The methyl ester group facilitates solubility in organic solvents, making it a versatile intermediate in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name |

methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLBJHXGEARPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Bromination Using Lewis Acids

In a method adapted from CN101168510A, bromination is directed using acetyl protection. For example:

-

Acetylation : 4-Methyl-3-nitrobenzoic acid is acetylated with acetic anhydride to protect the amine (if present) and direct bromination.

-

Nitration and Deacetylation : Nitration at low temperatures (10–20°C) followed by deacetylation yields a nitro intermediate.

-

Sandmeyer Reaction : The nitro group is reduced to an amine, which undergoes diazotization and bromination to introduce bromine at position 3.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride/H2SO4 | 60°C | 98% |

| Bromination | CuBr/HBr | 0–5°C | 75% |

This method achieves a total yield of 43% for analogous compounds, though trifluoromethylation must follow.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group requires precise control. Two primary methods are employed:

Radical Trifluoromethylation

Using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate), the trifluoromethyl group is added to a bromo-methyl benzoate intermediate.

Procedure :

Cross-Coupling Reactions

Palladium-catalyzed coupling with CF3 sources (e.g., TMSCF3) enables trifluoromethylation:

Conditions : CuI (10 mol%), Pd(OAc)2 (5 mol%), DMF, 80°C, 12 h.

Esterification of the Carboxylic Acid Precursor

The final step often involves esterification of 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

Acid-Catalyzed Esterification

Protocol :

Steglich Esterification

For acid-sensitive intermediates, DCC/DMAP-mediated esterification is used:

Integrated Synthetic Routes

Sequential Functionalization Pathway

One-Pot Bromination-Trifluoromethylation

A novel method combines bromination and trifluoromethylation in a single pot:

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselectivity : The trifluoromethyl group’s strong electron-withdrawing effect complicates bromine placement. Computational modeling (DFT) could predict optimal directing groups.

-

Catalyst Efficiency : Palladium catalysts face deactivation; iron-based catalysts may offer cost benefits.

-

Scale-Up : Continuous-flow systems could improve yields in radical reactions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 serves as a prime site for nucleophilic substitution, facilitated by the electron-withdrawing effects of the trifluoromethyl group (-CF₃) at position 5 and the methyl group (-CH₃) at position 4. Common reactions include:

Transition Metal-Catalyzed Cross-Coupling

The bromine atom enables participation in palladium- or nickel-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents: Pd(PPh₃)₄, Na₂CO₃, boronic acid, toluene/water (3:1), 90°C

-

Product: 3-Aryl-4-methyl-5-(trifluoromethyl)benzoate

Sonogashira Coupling

-

Reagents: PdCl₂(PPh₃)₂, CuI, alkyne, NEt₃, THF

-

Product: 3-Alkynyl-substituted benzoates

Ester Functionalization

The methyl ester group undergoes hydrolysis or transesterification:

| Reaction | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), reflux, 6–8 hrs | 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid |

| Basic Hydrolysis | NaOH (aq.), ethanol, 60°C, 4 hrs | Sodium salt of the carboxylic acid |

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by -CF₃ and -Br, EAS occurs at position 2 (meta to -CF₃):

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Bromo-2-nitro-4-methyl-5-(trifluoromethyl)benzoate |

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Bromo-2-sulfo-4-methyl-5-(trifluoromethyl)benzoate |

Radical Reactions

Under UV light or radical initiators (e.g., AIBN):

Scientific Research Applications

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is utilized in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate with structurally related benzoate esters, highlighting substituent patterns, molecular properties, and functional differences:

Key Observations:

Substituent Effects on Molecular Weight:

- The trifluoromethyl group significantly increases molecular weight compared to halogen or methyl substituents. For example, replacing 5-F in Methyl 3-bromo-5-fluoro-4-methylbenzoate (MW 247.06) with 5-CF₃ raises the MW to ~301.03 .

- Chloro substituents (e.g., in the 4-Cl analog) contribute higher molecular weight than methyl groups due to chlorine’s atomic mass .

Hazard Profiles:

- Compounds with bromo and trifluoromethyl groups (e.g., Methyl 3-bromo-4-chloro-5-(trifluoromethyl)benzoate) commonly exhibit skin, eye, and respiratory irritation hazards (H315, H319, H335) .

- Fluoro-substituted analogs (e.g., Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) lack explicit hazard data but may share similar risks due to structural similarities .

Purity and Applications: Commercial analogs like Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate are available at ≥98% purity, indicating suitability for high-precision synthetic applications .

Positional Isomerism:

- The position of the trifluoromethyl group (e.g., 4-CF₃ vs. 5-CF₃) impacts electronic properties and steric hindrance. For instance, 5-CF₃ in the target compound may enhance meta-directing effects in electrophilic substitutions compared to 4-CF₃ analogs .

Biological Activity

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is a compound of significant interest in synthetic organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate has the following chemical formula:

- Molecular Formula : C10H8BrF3O2

- CAS Number : 187331-46-0

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate in drug discovery.

The biological activity of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is largely attributed to its interaction with various molecular targets. The trifluoromethyl group can enhance the compound's binding affinity towards enzymes and receptors, potentially modulating their activity. The presence of bromine and methyl groups contributes to the overall reactivity and stability of the compound, influencing its pharmacological profile.

Biological Activity

Research indicates that methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may have antimicrobial properties, which are being explored for potential therapeutic applications.

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity, indicating that this compound may also possess such properties.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is under investigation, which could lead to applications in treating diseases where enzyme modulation is beneficial.

Case Studies

- Synthesis and Biological Evaluation :

- A study evaluated the synthesis of various derivatives of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate and their biological activities. Some derivatives displayed significant inhibition of key enzymes involved in inflammatory pathways.

- Comparative Analysis :

- Research comparing this compound with similar trifluoromethyl-containing compounds highlighted its unique interactions with biological targets, suggesting enhanced activity due to the specific positioning of substituents.

Table 1: Biological Activities of Methyl 3-Bromo-4-Methyl-5-(Trifluoromethyl)Benzoate Derivatives

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoate core. For example, bromination and trifluoromethylation can be achieved via:

- Electrophilic aromatic substitution : Using brominating agents (e.g., Br₂/FeBr₃) and trifluoromethylation reagents (e.g., CF₃Cu or CF₃I under radical conditions).

- Cross-coupling reactions : Pd-catalyzed coupling of boronic acids or halides to install trifluoromethyl or bromo groups .

- Stepwise esterification : Methylation of the corresponding carboxylic acid using MeOH/H₂SO₄ or diazomethane .

Example Protocol (from analogous compounds): A 48% yield was reported for a related bromo-trifluoromethylbenzene derivative using H₂SO₄, HBr, CuBr, and NaNO₂ in acetic acid at 0–20°C .

| Reagent | Role | Conditions |

|---|---|---|

| H₂SO₄, HBr | Bromination | 0–20°C, 12–24 hours |

| CuBr | Catalyst | Stirring in CH₃COOH |

| NaNO₂ | Nitrosation | Controlled addition |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What are typical reactions involving the ester group in this compound?

Methodological Answer:

- Hydrolysis : Convert to carboxylic acid using NaOH/H₂O or LiOH/THF .

- Nucleophilic substitution : React with amines (e.g., NH₃/MeOH) to form amides .

- Reduction : LiAlH₄ reduces the ester to a benzyl alcohol derivative .

Advanced Research Questions

Q. How can reaction yields be optimized for its synthesis?

Methodological Answer:

Q. How to resolve contradictions in reported synthetic yields (e.g., 48% vs. lower values)?

Methodological Answer:

Q. What computational tools predict reactivity for designing derivatives?

Methodological Answer:

Q. How to design derivatives for medicinal chemistry applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.